Methyl 4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate
Description
Methyl 4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate is a structurally complex molecule featuring:
- A methyl benzoate core, which is esterified at the para position.
- A sulfonyl group bridging the benzoate to a 3-substituted azetidine ring.
- A 4-fluorobenzo[d]thiazol-2-yl moiety attached via an ether linkage to the azetidine.
This compound combines elements of fluorinated heterocycles, strained azetidine rings, and sulfonamide functionalities, making it a candidate for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 4-[3-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]sulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O5S2/c1-25-17(22)11-5-7-13(8-6-11)28(23,24)21-9-12(10-21)26-18-20-16-14(19)3-2-4-15(16)27-18/h2-8,12H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQVOCMZYYNQJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Fluorobenzene Moiety: The fluorobenzene group is introduced via nucleophilic aromatic substitution reactions.
Azetidine Ring Formation: The azetidine ring is formed through cyclization reactions involving appropriate precursors.
Sulfonylation and Esterification: The final steps involve sulfonylation and esterification to introduce the sulfonyl and ester groups, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings and the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Structural Features
The compound includes several key structural components:
- Benzothiazole moiety: Known for its biological activity, particularly in medicinal chemistry.
- Azetidine ring: Contributes to the compound's reactivity and potential pharmacological properties.
- Sulfonyl group: Enhances solubility and interaction with biological targets.
Pharmacological Research
Methyl 4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate has been investigated for its potential use in drug development due to its ability to interact with various biological targets.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. The sulfonyl group may enhance the compound's ability to penetrate cellular membranes and inhibit cancer cell proliferation.
Antimicrobial Properties
Studies have shown that benzothiazole derivatives possess antimicrobial activity. This compound may act against bacterial and fungal strains, making it a candidate for further exploration in antibiotic development.
Biochemical Applications
The compound's ability to modify enzyme activity suggests potential applications in biochemical assays and studies of metabolic pathways.
Enzyme Inhibition Studies
The interaction of this compound with specific enzymes can be studied to understand its mechanism of action. This could lead to insights into its role as an inhibitor or modulator of metabolic processes.
Signal Transduction Research
Given its structural characteristics, this compound may influence various signaling pathways within cells, providing a basis for research into cellular responses and therapeutic interventions.
Synthetic Chemistry
This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique functional groups allow for further modifications that can lead to novel compounds with enhanced biological activities.
Case Study 1: Anticancer Mechanism
A study demonstrated that methyl 4-(3-(4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin derivatives inhibited the proliferation of breast cancer cells by blocking specific signaling pathways associated with cell growth and survival . This suggests that methyl 4-(3-(4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin could be developed further as a targeted therapy.
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives of methyl 4-(3-(benzothiazole derivatives were tested against various bacterial strains, showing significant inhibitory effects comparable to standard antibiotics . This highlights the potential of this compound in addressing antibiotic resistance issues.
Mechanism of Action
The mechanism of action of Methyl 4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating them. The fluorobenzene moiety can enhance the compound’s binding affinity and specificity, while the azetidine ring may contribute to its overall stability and reactivity.
Comparison with Similar Compounds
4-(3-Chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic Acid
- Structure: Features an azetidinone (4-membered lactam) instead of a sulfonyl-linked azetidine. The benzoic acid group replaces the methyl ester.
- Synthesis : Formed via cyclization of Schiff bases with mercaptoacetic acid in DMF, catalyzed by ZnCl₂ .
- Key Difference : The absence of a sulfonyl group and fluorobenzo[d]thiazole reduces electrophilic character and alters bioavailability.
Triisopropylsilyl-(Z)-4-((4-((3-(4-Fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoate
- Structure: Shares a fluorinated aromatic system and ester group but replaces azetidine with a thiazolidinone ring.
- Synthesis : Uses silylation of a carboxylic acid precursor with triisopropylsilyl chloride in THF .
Benzoate Esters with Heterocyclic Substituents
Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230)
- Structure: Substitutes the azetidine-sulfonyl group with a phenethylamino linker and pyridazine ring.
- Synthesis: Derived from ethyl 4-aminobenzoate via nucleophilic aromatic substitution .
- Key Difference : The pyridazine ring offers distinct hydrogen-bonding capabilities, which may influence receptor binding compared to benzothiazole .
Methyl 4-(5-Methyl-1H-benzimidazol-2-yl)benzoate
- Structure : Replaces the fluorobenzo[d]thiazole with a benzimidazole ring.
- Synthesis : Condensation of 5-methyl-1,2-phenylenediamine with methyl 4-formylbenzoate in DMF using Na₂S₂O₅ .
Fluorinated Benzothiazole Derivatives
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one
- Structure : Integrates benzothiazole into a pyrazolone scaffold instead of an azetidine-sulfonyl system.
- Synthesis : Cyclocondensation of thiosemicarbazides with α,β-unsaturated ketones .
- Key Difference : The pyrazolone core introduces redox-active properties absent in the target compound .
Data Tables
Table 2: Molecular Properties
Research Findings
- Synthetic Flexibility: The target compound’s azetidine-sulfonyl linkage is less common than thiazolidinone or benzimidazole analogues, offering unique stereoelectronic profiles .
- Fluorine Impact: Fluorination at the benzothiazole 4-position enhances metabolic stability and lipophilicity compared to non-fluorinated derivatives .
- Biological Relevance : While direct activity data for the target compound is unavailable, structurally related sulfonamides and benzothiazoles exhibit antimicrobial and anti-inflammatory properties .
Biological Activity
Methyl 4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate is a compound of significant interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 434.5 g/mol. Its structure includes a thiazole moiety, which is known for various medicinal properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H19FN2O4S |
| Molecular Weight | 434.5 g/mol |
| CAS Number | 1286722-14-2 |
While the precise mechanisms of action for this compound are not fully elucidated, several studies suggest that the thiazole nucleus plays a crucial role in its biological effects:
- Antimicrobial Activity : The thiazole ring has been reported to inhibit bacterial lipid biosynthesis, which may contribute to its antimicrobial properties .
- Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of bacteria and fungi. A study demonstrated that derivatives of benzothiazole, including this compound, showed effective inhibition against Gram-positive and Gram-negative bacteria.
Anticancer Activity
In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. For instance, it has been tested against breast cancer cells, revealing a dose-dependent inhibition of cell proliferation. The mechanism appears to involve the activation of apoptotic pathways .
Study 1: Antitumor Efficacy
A recent study evaluated the anticancer efficacy of this compound in various cancer cell lines. The results indicated a GI50 (growth inhibition concentration for 50% inhibition) below 10 µM for several tested lines, suggesting potent activity .
Study 2: Mechanism Elucidation
Another investigation focused on understanding the molecular mechanisms underlying its activity. It was found that the compound could modulate key signaling pathways involved in cell survival and proliferation, including the MAPK and PI3K/Akt pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
